molecular formula C12H22O B2591723 1-Cyclopentylheptan-1-one CAS No. 660844-13-3

1-Cyclopentylheptan-1-one

Cat. No. B2591723
CAS RN: 660844-13-3
M. Wt: 182.307
InChI Key: JHYJGIXJJRHYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Opioid Receptor Agonists

Research has identified peptides that act as endogenous agonists for opioid receptor-like ORL1 receptors, which structurally resemble opioid receptors. These peptides, isolated based on their ability to inhibit adenylate cyclase in recombinant cell lines, share resemblance with dynorphin A and possess pro-nociceptive properties, indicating a potential area of therapeutic exploration involving 1-Cyclopentylheptan-1-one derivatives (Meunier et al., 1995).

Antineoplastic Activity

Studies have shown that certain compounds structurally related to 1-Cyclopentylheptan-1-one, like cyproheptadine, exhibit antineoplastic activity against myeloma and leukemia by decreasing the expression of cyclins and arresting cells in the G(0)/G(1) phase, indicating a potential for cancer therapy applications (Mao et al., 2008).

Cell Cycle Arrest and Apoptosis

Compounds derived from diarylheptanoids, structurally related to 1-Cyclopentylheptan-1-one, have been found to induce cell cycle arrest and apoptosis in neuroblastoma cell lines. These findings suggest potential applications in neuroblastoma therapy by targeting cell cycle-related proteins and apoptotic pathways (Tian et al., 2009).

Gelation Properties

Cyclo(L-Tyr-L-Lys) derivatives, related to the structural framework of 1-Cyclopentylheptan-1-one, have shown potential as organo- and hydrogelators, indicating applications in material sciences for drug delivery systems or tissue engineering scaffolds. These compounds can form robust thermoreversible hydrogels, underlining their utility in creating versatile biomaterials (Xie et al., 2009).

Metabolic Profiling

1-Cyclopentylheptan-1-one and its derivatives can be instrumental in metabolic profiling studies, particularly in NMR spectroscopy of biological fluids and tissues, to monitor different groups of metabolites. This application is crucial for clinical diagnostics, toxicological studies, and functional genomics (Beckonert et al., 2007).

Mechanism of Action

This is typically used in the context of biological activity. It involves understanding how the compound interacts with biological systems or processes .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes its toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or discussing potential future research or applications of the compound .

properties

IUPAC Name

1-cyclopentylheptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-2-3-4-5-10-12(13)11-8-6-7-9-11/h11H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYJGIXJJRHYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.